molecular formula C9H16N2O2S B2385318 tert-Butyl 2-carbamothioylazetidine-1-carboxylate CAS No. 2172092-23-6

tert-Butyl 2-carbamothioylazetidine-1-carboxylate

Cat. No.: B2385318
CAS No.: 2172092-23-6
M. Wt: 216.3
InChI Key: VMRYFJDXRAKKOA-UHFFFAOYSA-N
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Description

tert-Butyl 2-carbamothioylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a carbamothioyl group, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 2-carbamothioylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylazetidine-1-carboxylate with Lawesson’s reagent in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 80°C) for several hours . This method allows for the efficient conversion of the carbamoyl group to the carbamothioyl group, resulting in the desired compound.

Chemical Reactions Analysis

tert-Butyl 2-carbamothioylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamothioyl group can be replaced by other functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-carbamothioylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-carbamothioylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 2-carbamothioylazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-carbamothioylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-6(11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYFJDXRAKKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172092-23-6
Record name tert-butyl 2-carbamothioylazetidine-1-carboxylate
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